molecular formula C12H12N4 B2854077 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792953-03-8

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2854077
CAS RN: 792953-03-8
M. Wt: 212.256
InChI Key: WUQJYFKHODJZKB-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be an amino group (NH2), an ethylphenyl group, and a carbonitrile group (C≡N) .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The specific reactions that “5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile” would undergo depend on the reaction conditions and other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the functional groups present in the compound .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrazole derivatives is their role in corrosion inhibition. A study by Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The research found that these compounds exhibit significant inhibition efficiency, highlighting their potential as effective corrosion inhibitors in acidic environments. The study utilized weight loss measurement and electrochemical techniques to assess the performance, with findings indicating high inhibition efficiency at specific concentrations and temperatures (Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016).

Antimicrobial Activity

Another research application involves the synthesis and evaluation of novel Schiff bases using pyrazole derivatives, which exhibit significant antimicrobial properties. A study by Puthran et al. (2019) synthesized Schiff bases from pyrazole-4-carboxaldehydes derivatives, demonstrating excellent antimicrobial activity compared to other derivatives. This study underscores the potential of such compounds in developing new antimicrobial agents (Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. G. Nayak, & Vinuta Kamat, 2019).

Catalysis and Synthesis

Furthermore, pyrazole derivatives have been applied as catalysts in green chemistry for synthesizing anticancer scaffolds. Nimbalkar et al. (2017) reported the use of an ionic liquid as a catalyst for the one-pot, multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, exhibiting potential as anticancer agents. This study highlights the efficiency of pyrazole derivatives in catalyzing chemical reactions under environmentally friendly conditions, providing a sustainable approach to drug synthesis (Nimbalkar, J. Seijas, M. Vázquez-Tato, Manoj G. Damale, J. Sangshetti, & A. P. Nikalje, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

properties

IUPAC Name

5-amino-1-(2-ethylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-9-5-3-4-6-11(9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQJYFKHODJZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile

Synthesis routes and methods

Procedure details

A solution of 3.0 g (17.0 mmol) of 2-ethylphenylhydrazine hydrochloride and 2.12 g (17.0 mmol) of ethoxymethylenemalononitrile in 36 ml of ethanol is mixed with 7.1 ml (51.1 mmol) of triethylamine and heated at 60° C. until the reaction is complete according to a TLC check (about 30 min). For working up, the solvent is stripped off, and the residue is taken up in dichloromethane, washed with saturated sodium bicarbonate solution and dried over sodium sulphate. Concentration results in a crude product which is purified by column chromatography on silica gel (mobile phase dichloromethane with 0-10% methanol). 3.05 g (83.5% of theory) of the desired product are obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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